

Spectroscopic Characterization of Allyl (2-aminoethyl)carbamate: A Technical Guide

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Compound of Interest

Compound Name: Allyl (2-aminoethyl)carbamate

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Introduction

Allyl (2-aminoethyl)carbamate is a bifunctional molecule of significant interest in chemical synthesis and drug development.^{[1][2]} Its structure incorporates a reactive allyl group, a carbamate linkage, and a primary amine, making it a versatile building block and a cleavable linker in more complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for researchers to confirm its synthesis, assess its purity, and track its transformations in subsequent reactions. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **allyl (2-aminoethyl)carbamate**, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. Below is a diagram illustrating the structure of **allyl (2-aminoethyl)carbamate** with numbering for the carbon and hydrogen atoms to facilitate the discussion of NMR data.

Figure 1: Molecular structure of **allyl (2-aminoethyl)carbamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

^1H NMR Spectroscopy

The proton NMR spectrum of **allyl (2-aminoethyl)carbamate** will exhibit distinct signals for each unique proton environment. The following table summarizes the predicted chemical shifts, multiplicities, and integrations.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
H1 (CH ₂)	~5.25	Doublet of doublets	2H	Vinylic protons on a terminal alkene.
H2 (CH)	~5.85	Multiplet	1H	Vinylic proton coupled to both sets of terminal vinylic protons and the allylic CH ₂ .
H3 (CH ₂)	~4.53	Doublet	2H	Allylic protons adjacent to the carbamate oxygen, deshielded.
H7 (NH)	Broad singlet	1H	Carbamate N-H proton, chemical shift can vary with solvent and concentration.	
H8 (CH ₂)	~3.22	Multiplet	2H	Methylene group adjacent to the carbamate nitrogen.
H9 (CH ₂)	~2.81	Triplet	2H	Methylene group adjacent to the primary amine.
H10 (NH ₂)	~2.04	Broad singlet	2H	Primary amine protons, chemical shift and appearance are highly

dependent on
solvent,
concentration,
and temperature.

Experimental Protocol for ^1H NMR:

- Sample Preparation: Dissolve 5-10 mg of **allyl (2-aminoethyl)carbamate** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or D_2O).
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak.

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C1 (=CH ₂)	~117	Terminal alkene carbon.[3]
C2 (=CH)	~133	Internal alkene carbon.[3]
C3 (O-CH ₂)	~65	Allylic carbon attached to the carbamate oxygen.
C5 (C=O)	~156	Carbonyl carbon of the carbamate group.
C8 (N-CH ₂)	~40	Carbon adjacent to the carbamate nitrogen.
C9 (N-CH ₂)	~42	Carbon adjacent to the primary amine nitrogen.

Experimental Protocol for ¹³C NMR:

- Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.
- Instrumentation: Use a 100 MHz or higher (for carbon) NMR spectrometer.
- Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay are crucial for observing all carbon signals, especially the quaternary carbonyl carbon.
- Data Processing: Process the FID, apply Fourier transform, and perform phase and baseline corrections.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **allyl (2-aminoethyl)carbamate** will be characterized by the following key absorption bands.

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)	Appearance
N-H (Amine)	Symmetric & Asymmetric Stretch	3400-3250	Two sharp to medium bands for the primary amine. [4] [5]
N-H (Carbamate)	Stretch	~3300	Medium, sharp band.
C-H (Alkene)	Stretch	3100-3000	Medium to weak bands.
C-H (Alkane)	Stretch	3000-2850	Medium to strong bands.
C=O (Carbamate)	Stretch	~1700	Strong, sharp band.
N-H (Amine)	Bend (Scissoring)	1650-1580	Medium to strong, sharp band. [4] [6]
C=C (Alkene)	Stretch	~1645	Medium, sharp band.
C-N (Aliphatic)	Stretch	1250-1020	Medium to weak bands. [4]
=C-H	Bend (Out-of-plane)	1000-650	Strong bands characteristic of the alkene substitution pattern.

Experimental Protocol for IR Spectroscopy:

- **Sample Preparation:** The sample can be analyzed as a neat liquid (thin film between salt plates, e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

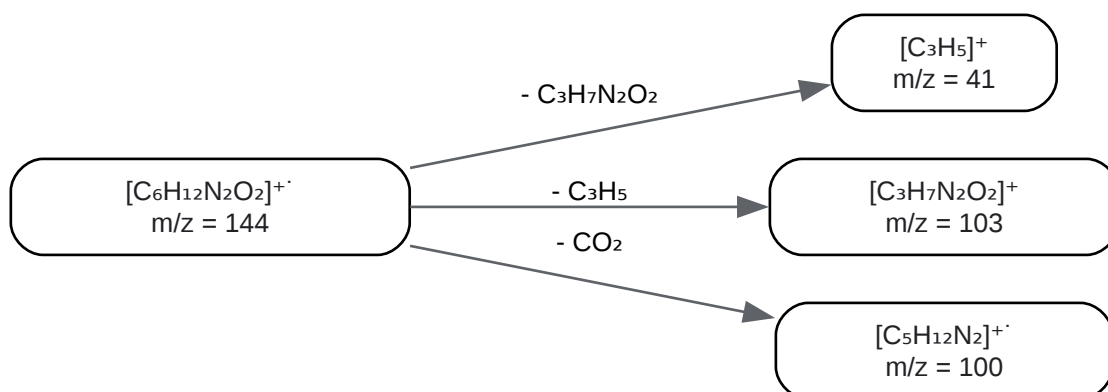
- Data Processing: Perform a background subtraction and present the data as either transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

For **allyl (2-aminoethyl)carbamate** (Molecular Formula: $C_6H_{12}N_2O_2$, Molecular Weight: 144.17 g/mol [7]), the following observations are expected in an electron ionization (EI) mass spectrum:

- Molecular Ion (M^+): A peak at $m/z = 144$, corresponding to the intact molecule with one electron removed. Due to the presence of two nitrogen atoms, this will be an even-numbered mass, consistent with the nitrogen rule.
- Key Fragmentation Pathways:
 - Loss of the allyl group: Cleavage of the O-CH₂ bond can lead to a fragment at $m/z = 103$ and a radical cation at $m/z = 41$ (the allyl cation).
 - Decarboxylation: Loss of CO₂ (44 Da) is a common fragmentation for carbamates, which would result in a fragment at $m/z = 100$.
 - Cleavage of the ethylamine side chain: Fragmentation can occur at various points along the ethylamine chain, leading to characteristic amine-containing fragments.



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Figure 2: Predicted key fragmentation pathways for **allyl (2-aminoethyl)carbamate** in mass spectrometry.

Experimental Protocol for Mass Spectrometry:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Interpretation:** Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic profile of **allyl (2-aminoethyl)carbamate**. The predicted data in this guide, based on fundamental principles and analysis of related structures, serves as a valuable reference for researchers working with this compound. Experimental verification of these spectral features will provide unambiguous confirmation of the molecule's identity and purity, which is a critical step in any synthetic or drug development workflow.

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